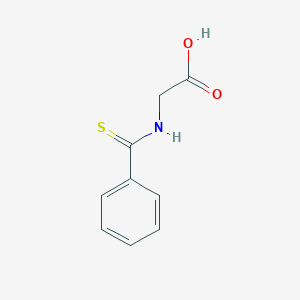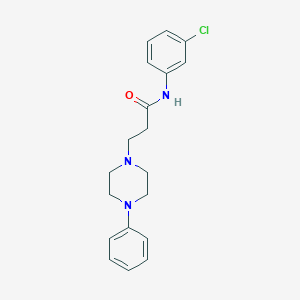
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, also known as CIMP, is a synthetic compound that has been widely used in scientific research to investigate its biological and biochemical effects. CIMP has been synthesized through various methods, and its mechanism of action has been studied to understand its potential applications in different fields of research.
Wirkmechanismus
The mechanism of action of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine is complex and involves multiple pathways. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit IDO, an enzyme that catalyzes the breakdown of tryptophan, leading to the accumulation of tryptophan metabolites that have immunosuppressive effects. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to inhibit the activity of other enzymes, including glycogen synthase kinase 3β (GSK3β), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, its well-characterized synthesis method, and its potential to target multiple biological pathways. However, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action in different biological pathways. Additionally, the development of new methods for the synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine and its analogs may help to overcome some of the limitations associated with its use in scientific research.
Synthesemethoden
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine can be synthesized through various methods, including the reaction of 4-chloro-6-nitro-5-pyrimidinamine with indole in the presence of palladium catalysts, or by reacting 4-chloro-6-amino-5-pyrimidinamine with indole in the presence of a base. The synthesis of 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been optimized to produce high yields and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used to study the role of indoleamine 2,3-dioxygenase (IDO) in neuroinflammation and neurodegenerative diseases. In drug discovery, 4-chloro-6-(1H-indol-1-yl)-5-pyrimidinamine has been used as a lead compound for developing new drugs targeting various biological pathways.
Eigenschaften
Molekularformel |
C12H9ClN4 |
|---|---|
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
4-chloro-6-indol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(14)12(16-7-15-11)17-6-5-8-3-1-2-4-9(8)17/h1-7H,14H2 |
InChI-Schlüssel |
ZDKAWQINGKZLDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=NC=N3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

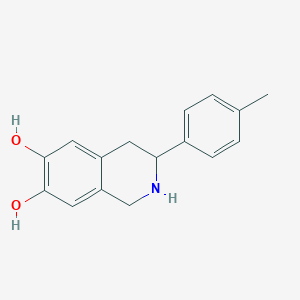
![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
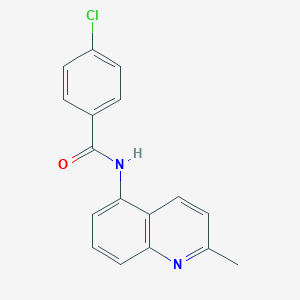
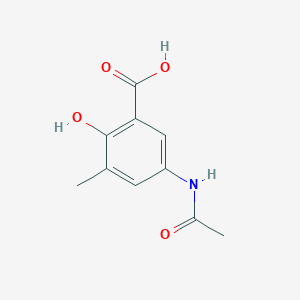
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
